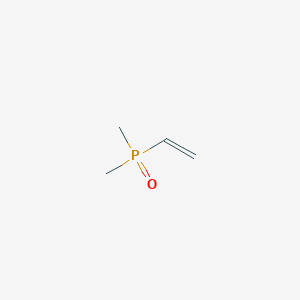

Vinyldimethylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-dimethylphosphorylethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJLMBCLDIKRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180-73-6 | |

| Record name | (dimethylphosphoryl)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Vinyldimethylphosphine Oxide and Its Structural Analogs

Established Synthetic Pathways to Vinyldimethylphosphine Oxide

The creation of this compound can be achieved through several direct routes, with some protocols being optimized for larger-scale production.

Direct Synthetic Routes to this compound

The synthesis of this compound is commonly achieved through the reaction of a suitable phosphorus-containing precursor with a vinylating agent. A prevalent method involves the use of Grignard reagents. For instance, the reaction of phosphoryl trichloride with vinylmagnesium bromide can produce trivinylphosphine (B117729) oxide, and similar principles can be applied to obtain this compound by using a dichloromethylphosphine oxide precursor. nih.gov

Another documented approach involves the use of vinyl selenides as effective vinylating agents for secondary phosphine (B1218219) selenides, which, after subsequent reaction steps, yield the target vinylphosphine oxide. researchgate.net Additionally, specific multi-step sequences have been developed and reported in the literature, providing reliable access to this compound for laboratory use. researchgate.net

Scalable Preparation Protocols for Industrial and Large-Scale Research

For the compound to be utilized in broader applications, scalable synthetic methods are essential. The optimization of synthetic routes for key intermediates, such as dimethylphosphine (B1204785) oxide, has been a focus of development. Methodologies have been scaled up to kilogram quantities, sometimes employing flow chemistry conditions to enhance safety and efficiency. enamine.net This readily available precursor can then be used in subsequent steps, such as palladium-catalyzed cross-coupling reactions, to generate a variety of functionalized phosphine oxides, including vinyl derivatives. enamine.net The development of simple, efficient, and high-yield reactions is crucial for making these compounds accessible for large-scale research and potential industrial applications. researchgate.net

Derivatization and Functionalization Strategies

Once synthesized, this compound serves as a platform for further chemical modification. Functionalization can be directed at the vinyl group or the phosphorus center, and stereoselective methods can be employed to create chiral derivatives.

Reactions Modifying the Vinyl Moiety

The carbon-carbon double bond in this compound is reactive and susceptible to various transformations. It can readily participate in cycloaddition reactions. For example, it has been used in [3+2] cycloadditions with reagents like azomethine ylides, in-situ generated diazoalkanes, and nitrile oxides to form various five-membered heterocyclic structures bearing a dimethylphosphinoyl group. researchgate.net

Furthermore, the vinyl group can undergo Michael-like addition reactions, a characteristic exploited in the polymerization and functionalization of related vinylphosphine oxides. nih.gov These reactions allow for the covalent attachment of nucleophiles, expanding the molecular complexity and enabling the synthesis of a wide array of derivatives.

| Reaction Type | Reagent Example | Product Class |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine derivative |

| [3+2] Cycloaddition | (Diazomethyl)dimethylphosphine oxide | Pyrazoline derivative |

| [3+2] Cycloaddition | Halogenoxime-derived Nitrile Oxide | Isoxazoline derivative |

| Michael-like Addition | Piperazine (B1678402) | (Piperazinylethyl)divinylphosphine oxide adduct |

Functionalization at the Phosphorus Center

Direct modification of the methyl groups on the phosphorus atom of this compound is challenging. A more common strategy for achieving functional diversity at the phosphorus center involves starting from a versatile precursor like dimethylphosphine oxide. This secondary phosphine oxide can undergo various C-P bond-forming reactions, such as palladium-catalyzed cross-couplings with a wide range of (hetero)aryl halides, to produce diverse tertiary phosphine oxides. enamine.netorganic-chemistry.org

Another approach involves the activation of white phosphorus (P4) to form P1 or P2 ligands within the coordination sphere of transition metals, which can then be functionalized. uni-regensburg.de While not a direct modification of this compound itself, this fundamental research opens avenues for creating novel organophosphorus compounds.

Stereoselective and Enantioselective Synthesis of P-Chiral Phosphine Oxide Derivatives

The synthesis of phosphine oxides with a stereogenic phosphorus center (P-chiral) is a significant area of research, as these compounds are valuable as chiral ligands and catalysts. nih.gov Several asymmetric strategies have been developed.

Catalytic Kinetic Resolution: This method involves the use of a chiral catalyst to selectively react with one enantiomer of a racemic mixture of a secondary phosphine oxide (SPO), leaving the other enantiomer in high enantiomeric excess. For example, chiral catalysts have been used in asymmetric allylation reactions to resolve racemic SPOs efficiently. nih.gov

Catalytic Desymmetrization: An alternative approach starts with a prochiral phosphine oxide, such as one containing two identical vinyl or ethynyl groups. A chiral catalyst, often in combination with a metal like copper(I), can then selectively react with one of these groups. This process breaks the symmetry of the molecule, leading to the formation of a P-chiral product with high enantioselectivity. researchgate.netrsc.org

Chiral Auxiliaries: A general and highly diastereoselective method for synthesizing P-chiral phosphine oxides relies on the use of a versatile chiral phosphinyl transfer agent, such as 1,3,2-benzoxazaphosphinine-2-oxide. This method involves the sequential nucleophilic substitution at the phosphorus center, where the chiral auxiliary directs the stereochemical outcome of the reaction. nih.govacs.org

| Asymmetric Strategy | Substrate Type | Catalyst/Reagent Example | Outcome |

| Kinetic Resolution | Racemic Secondary Phosphine Oxide | Le-Phos/Palladium Catalyst | Enantioenriched Secondary and Tertiary Phosphine Oxides nih.gov |

| Desymmetrization | Prochiral Diethynylphosphine Oxide | Copper(I)/Chiral PYBOX ligand | Enantioselective formation of a P-chiral mono-adduct rsc.org |

| Chiral Auxiliary | Grignard or Organolithium Reagents | 1,3,2-Benzoxazaphosphinine-2-oxide | Structurally diverse P-chiral phosphine oxides nih.gov |

Green Chemistry Principles in Organophosphine Oxide Synthesis

The synthesis of organophosphine oxides, including this compound, has traditionally involved methods that generate significant chemical waste and utilize hazardous materials. However, the increasing emphasis on sustainable chemical practices has spurred research into greener synthetic routes. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to organophosphine oxide synthesis include maximizing atom economy, minimizing waste, and utilizing environmentally benign reagents and solvents.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.com Reactions with high atom economy are inherently more sustainable as they generate minimal waste. wjpps.comjk-sci.com In the context of this compound synthesis, this means favoring addition reactions over substitution or elimination reactions, which inherently produce byproducts. rsc.org

Traditional phosphorus-mediated reactions like the Wittig, Mitsunobu, and Appel reactions are known for their poor atom economy, as they produce stoichiometric amounts of phosphine oxide waste. ru.nlresearchgate.net This not only represents a loss of valuable phosphorus resources but also complicates product purification. ru.nl

To address this, research has focused on developing catalytic methods that regenerate the phosphorus reagent in situ, thereby bypassing the formation of phosphine oxide as a terminal waste product. nih.gov One strategy involves the reduction of the phosphine oxide byproduct back to the active phosphine reagent. ru.nlresearchgate.net While effective, this often requires harsh reducing agents. ru.nl

A more atom-economical approach involves addition reactions where all reactant atoms are incorporated into the final product. For instance, the synthesis of 1,2-bis(phosphine oxide)ethanes has been achieved through an atom-economic addition reaction utilizing calcium carbide. rsc.orgresearchgate.net While not a direct synthesis of this compound, this demonstrates the application of atom-economical principles in creating C-P bonds and related structures. rsc.org Such methodologies are crucial for minimizing the significant waste associated with conventional organophosphorus synthesis. ru.nl

| Reaction Type | General Atom Economy | Waste Generation | Relevance to Organophosphine Oxide Synthesis |

|---|---|---|---|

| Addition | High (often 100%) | Minimal to none | Ideal for incorporating phosphorus moieties with high efficiency. rsc.org |

| Substitution | Moderate | Stoichiometric byproducts | Common in traditional methods, but leads to waste. |

| Elimination | Low | Significant byproducts | Less desirable from a green chemistry perspective. |

| Wittig/Mitsunobu | Very Low | Stoichiometric phosphine oxide waste. nih.gov | Classic examples of low atom economy in organophosphorus chemistry. ru.nl |

The selection of reagents and solvents is another critical aspect of green chemistry. Many traditional organic solvents are volatile organic compounds (VOCs) that pose environmental and health risks. rsc.org Consequently, there is a significant drive to replace them with greener alternatives.

Benign Solvents: The search for environmentally benign solvents has explored several alternatives to conventional VOCs:

Water: As a non-toxic, non-flammable, and readily available solvent, water is a highly attractive medium for organic reactions. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂), for example, can be a replacement for organic solvents in certain reactions and offers the advantage of easy product separation. rsc.org

Ionic Liquids: These are salts with low melting points that can serve as non-volatile solvents. rsc.org

Bio-Based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol and Cyrene™, offer a more sustainable alternative to petrochemical-based solvents. sigmaaldrich.com Poly(ethylene glycol) (PEG) is another example of a recoverable, non-toxic polymer solvent. researchgate.net

In the synthesis of phosphine oxides, catalyst- and solvent-free reactions represent an ideal green methodology. organic-chemistry.org For example, the addition of secondary phosphine oxides to ketones has been achieved without any solvent, providing α-hydroxyphosphine oxides in excellent yields. organic-chemistry.org Mechanochemical synthesis, using techniques like ball milling, also enables solvent-free deoxygenation of phosphine oxides, reducing waste and energy consumption. rsc.org

Benign Reagents: Replacing hazardous reagents is equally important. The deoxygenation of phosphine oxides, a key step in recycling phosphorus waste, traditionally uses highly reactive and hazardous metal hydrides like LiAlH₄. rsc.org Greener alternatives involve the use of hydrosilanes as reducing agents, which are milder and more selective. rsc.org Recent advancements have even demonstrated the use of tertiary amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) as a hydride donor for the reduction of phosphine oxides under mild conditions. acs.org The use of oxalyl chloride as an activating agent with hexachlorodisilane as a reducing agent also provides a milder, more sustainable route for regenerating phosphines from their oxides. acs.org

| Conventional Method | Green Alternative | Environmental/Safety Benefit |

|---|---|---|

| Volatile Organic Solvents (e.g., CH₂Cl₂) | Water, Supercritical CO₂, Bio-solvents (e.g., Cyrene™), Poly(ethylene glycol). rsc.orgresearchgate.netsigmaaldrich.com | Reduced toxicity, flammability, and environmental pollution. rsc.org |

| Solvent-based reactions | Solvent-free synthesis, Mechanochemistry (ball milling). organic-chemistry.orgrsc.org | Eliminates solvent waste and often reduces energy consumption. rsc.org |

| Strong Metal Hydride Reductants (e.g., LiAlH₄) | Hydrosilanes, Tertiary Amine-mediated reduction. rsc.orgacs.org | Milder reaction conditions, improved safety, and better functional group tolerance. rsc.org |

| Stoichiometric Phosphorus Reagents | Catalytic cycles with in situ regeneration of phosphine. nih.gov | Improved atom economy and significant waste reduction. ru.nlnih.gov |

Reactivity Profiles and Mechanistic Investigations of Vinyldimethylphosphine Oxide Transformations

Cycloaddition Reactions of Vinyldimethylphosphine Oxide

The carbon-carbon double bond in this compound serves as an excellent dipolarophile for various [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic structures bearing the valuable dimethylphosphine (B1204785) oxide moiety.

[3+2] Cycloadditions with Azomethine Ylides

This compound has been successfully employed in [3+2] cycloaddition reactions with azomethine ylides. researchgate.netchemrxiv.orgresearchgate.net This transformation serves as a key step in the synthesis of saturated heterocyclic dimethyl phosphine (B1218219) oxides, specifically derivatives of pyrrolidine. researchgate.net The reaction proceeds by the interaction of the this compound, acting as the 2π-electron component, with the 3-atom azomethine ylide dipole. This concerted reaction mechanism is a powerful tool for constructing highly substituted five-membered nitrogen-containing heterocycles. nih.govrsc.org The resulting phosphinoyl-substituted pyrrolidines are of significant interest in medicinal chemistry due to the favorable properties imparted by the P(O)Me2 group. chemrxiv.orgresearchgate.net

Reactivity with Diazoalkanes, Including (Diazomethyl)dimethylphosphine Oxide

While direct cycloaddition of this compound with common diazoalkanes is less documented, a closely related and synthetically important reagent, (diazomethyl)dimethylphosphine oxide, demonstrates significant reactivity in [3+2] cycloadditions. chemrxiv.orgnih.gov This novel diazoalkane can be generated in situ from the diazotization of (aminomethyl)dimethylphosphine oxide under non-aqueous conditions. chemrxiv.orgdigitellinc.com The resulting solution of (diazomethyl)dimethylphosphine oxide is a versatile reagent that readily engages with various dipolarophiles. chemrxiv.orgnih.gov This reagent provides an important extension to the family of medicinally relevant phosphine oxide reagents. nih.gov

Formation of P(O)Me2-Substituted Pyrazoles and Pyrazolines via Cycloaddition

The in situ generated (diazomethyl)dimethylphosphine oxide is a highly effective precursor for the synthesis of pyrazoles and pyrazolines decorated with the dimethylphosphinoyl group. chemrxiv.orgnih.gov The utility of this diazoalkane is demonstrated through its [3+2] cycloaddition with electron-deficient alkynes and alkenes, which provides the corresponding P(O)Me2-substituted pyrazoles and pyrazolines, respectively, with moderate to good efficiency. researchgate.netchemrxiv.orgnih.gov

The reaction with electron-poor alkynes proceeds smoothly to yield a series of P(O)Me2-pyrazoles. digitellinc.com Similarly, reactions with monosubstituted, trans-1,2-disubstituted, and 1,1-disubstituted alkenes lead to the formation of pyrazoline products. chemrxiv.org In the case of pyrazolines, a mixture of Δ1 and Δ2 tautomers is often initially formed, which can be equilibrated to the pure Δ2 isomers upon treatment with acetic acid. chemrxiv.org The reaction demonstrates high regio- and stereoselectivity. chemrxiv.org

| Dipolarophile | Reagent | Product Type | Yield (%) |

| Electron-poor alkynes | (Diazomethyl)dimethylphosphine oxide | Pyrazole | Moderate to Good |

| Monosubstituted alkenes | (Diazomethyl)dimethylphosphine oxide | Pyrazoline | 62-71% |

| trans-1,2-disubstituted alkene | (Diazomethyl)dimethylphosphine oxide | Pyrazoline | 62% |

| 1,1-disubstituted alkene | (Diazomethyl)dimethylphosphine oxide | Pyrazoline | 47% |

| This table summarizes the yields for the synthesis of P(O)Me2-substituted pyrazoles and pyrazolines using (diazomethyl)dimethylphosphine oxide. chemrxiv.org |

Synthesis of Isoxazoline–Dimethylphosphine Oxide Hybrids

A practical approach has been developed for synthesizing hybrid molecular platforms that incorporate both dimethylphosphinoyl and 4,5-dihydroisoxazole (isoxazoline) moieties. nih.govmdpi.comchemistryviews.orgmdpi.com This method involves the base-promoted [3+2] cycloaddition of nitrile oxides, generated in situ from corresponding halogenoximes, with this compound. researchgate.net The one-pot interaction under mild conditions allows for the creation of isoxazoline–dimethylphosphine oxide hybrids in moderate yields. researchgate.net This reaction was found to be regioselective but non-stereoselective. researchgate.net This synthetic route provides a platform decorated with the P(O)Me2 group and a substituent that allows for easy modification, making it suitable for creating focused combinatorial libraries of compounds. researchgate.net

| Halogenoxime Precursor | Base | Product | Yield (%) |

| Various halogenoximes | Base (e.g., Et3N) | 3-substituted-5-(dimethylphosphinoyl)-4,5-dihydroisoxazole | Moderate |

| This table presents a generalized summary of the synthesis of isoxazoline-dimethylphosphine oxide hybrids. researchgate.net |

Nucleophilic and Electrophilic Activation of this compound

Phospha-Mannich Type Condensations for Amine Functionalization

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a classical and powerful method for the synthesis of α-aminophosphonates, α-aminophosphinates, and α-aminophosphine oxides. researchgate.netmdpi.com This multicomponent reaction typically involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a P-H containing reagent. mdpi.com For the specific purpose of introducing the dimethylphosphine oxide group for amine functionalization, the key phosphorus-containing reagent is dimethylphosphine oxide (HP(O)Me2). researchgate.netresearchgate.net This reaction is a primary method for synthesizing α-aminodimethylphosphine oxides. researchgate.net While this compound is a key reagent in cycloadditions, the more established protocols for Phospha-Mannich condensations utilize the P-H functionality of dimethylphosphine oxide for the nucleophilic addition to an imine intermediate, which is formed from the amine and carbonyl compound. researchgate.netresearchgate.netmdpi.com

Addition Reactions to the Olefinic Moiety

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, a characteristic feature of α,β-unsaturated phosphine oxides. The electron-withdrawing nature of the phosphine oxide group polarizes the double bond, making the β-carbon electrophilic and the α-carbon nucleophilic. This electronic characteristic governs the regioselectivity of addition reactions.

Nucleophilic additions to the olefinic moiety are particularly common. For instance, secondary amines have been shown to add to the vinyl group of analogous diphenylvinylphosphine (B1198819) oxide, yielding 2-(N-dialkylamino)ethyldiphenylphosphine oxides. While specific studies on this compound are not extensively documented in this context, the reactivity is expected to follow a similar pattern, with nucleophiles preferentially attacking the β-carbon in a Michael-type addition.

Electrophilic additions also occur, such as the bromination of diphenyl(vinyl)phosphine oxide, which proceeds to give the corresponding 1,2-dibromo derivative. This reaction demonstrates the ability of the double bond to react with electrophiles, although the reactivity might be somewhat attenuated by the electron-withdrawing phosphine oxide group.

A notable addition reaction is the hydrotrifluoromethylation of vinyl phosphonates and phosphine oxides, which can be achieved under metal-free photochemical conditions. This reaction involves the addition of a trifluoromethyl radical across the double bond, highlighting the versatility of the olefinic moiety in accommodating radical additions.

| Reagent Type | Example Reagent | Product Type | Regioselectivity |

| Nucleophile | Secondary Amine | β-Amino phosphine oxide | Attack at β-carbon |

| Electrophile | Bromine | 1,2-Dibromo phosphine oxide | Standard electrophilic addition |

| Radical | Trifluoromethyl radical | β-Trifluoromethyl phosphine oxide | Anti-Markovnikov |

Sequential Electrophilic Substitution Reactions

Detailed research findings on sequential electrophilic substitution reactions specifically involving the vinyl group of this compound are not extensively reported in the current body of scientific literature. Typically, the olefinic moiety of α,β-unsaturated phosphine oxides undergoes addition reactions rather than substitution reactions. Electrophilic attack generally leads to the saturation of the double bond. For a substitution to occur, a subsequent elimination step would be required, which is not a commonly observed pathway for this class of compounds under typical electrophilic conditions.

Radical and Photochemical Reactivity

This compound and related α,β-unsaturated phosphine oxides exhibit significant reactivity under radical and photochemical conditions, enabling a range of synthetic transformations.

Photoinduced Decarboxylative/Dehydrogenative Coupling

Photoinduced reactions represent a powerful tool for the functionalization of phosphine oxides. A notable example is the photoinduced decarboxylative/dehydrogenative coupling of α-fluoroacrylic acids with P(O)-H compounds, such as phosphine oxides and phosphonates. chemrxiv.org This process allows for the stereoselective synthesis of monofluoroalkenylphosphine oxides. chemrxiv.org While this specific reaction has been demonstrated with various phosphine oxides, its direct application to this compound as the P(O)-H reactant is not explicitly detailed. However, the underlying principle suggests that this compound could potentially participate in similar photochemical couplings, either as a substrate if it possesses a suitable reaction site or as a molecule whose synthesis could be achieved through related photochemical strategies.

Radical-Promoted Phosphorylation

The phosphorus center in phosphine oxides can participate in radical reactions, leading to the formation of new phosphorus-carbon bonds. Advances in radical phosphorylation have demonstrated various methods for the generation of phosphinoyl radicals and their subsequent addition to unsaturated systems. For instance, visible-light photoredox catalysis can facilitate the cross-coupling of alkenyl carboxylic acids with diarylphosphine oxides. mdpi.com This involves the generation of a phosphinoyl radical which then adds to the alkene.

While specific examples detailing the use of this compound as a phosphorylating agent in radical-promoted reactions are scarce, the general principles of radical phosphorylation suggest its potential involvement in such transformations. The vinyl group itself can act as a radical acceptor. For example, the hydrotrifluoromethylation mentioned earlier is a radical addition to the vinyl moiety.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and predicting outcomes. Kinetic studies provide valuable insights into the reaction pathways.

Kinetic Studies of this compound Reactivity

Kinetic investigations of reactions involving vinyl phosphine oxides have provided insights into their reaction mechanisms. For instance, a computational study on the anionic addition polymerization of trivinylphosphine (B117729) oxide using a Grignard reagent revealed a four-membered ring intermediate. researchgate.net The study calculated a rate constant of 78 M⁻¹s⁻¹ for the reaction, indicating favorable kinetics. researchgate.net Such theoretical studies, while not on this compound itself, provide a framework for understanding the reactivity of the vinylphosphine oxide functional group.

Furthermore, kinetic resolution of tertiary vinyl phosphine oxides through enantioselective hydrogenation has been reported. These studies, while focused on stereoselectivity, inherently provide information about the relative rates of reaction of the different enantiomers, contributing to the broader understanding of the reactivity of this class of compounds.

Detailed kinetic data for the specific addition, substitution, and radical reactions of this compound as outlined in the preceding sections are not widely available. The majority of the mechanistic understanding is inferred from studies on analogous compounds and general principles of organic reactivity.

| Reaction Type | Mechanistic Feature | Kinetic Data Availability |

| Anionic Polymerization (of Trivinylphosphine oxide) | Four-membered ring intermediate | Rate constant calculated (78 M⁻¹s⁻¹) researchgate.net |

| Enantioselective Hydrogenation (of tertiary vinyl phosphine oxides) | Kinetic resolution | Relative rates of enantiomers studied |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of organophosphorus compounds. In the case of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into its reactivity, particularly in addition reactions. These computational models allow for the detailed examination of reaction energy profiles, the characterization of transient intermediates, and the precise location of transition states, which are crucial for understanding the kinetic and thermodynamic favorability of different reaction pathways.

Theoretical Frameworks and Methodologies

The computational investigation of this compound's reactivity often utilizes DFT methods, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to accurately model the electronic structure and geometry of the molecules involved. Solvation effects are also frequently incorporated using implicit models like the Polarizable Continuum Model (PCM) to simulate the reaction environment in different solvents, which can significantly influence reaction energetics.

Nucleophilic Addition Reactions: A Case Study

A significant area of computational investigation has been the nucleophilic addition to the vinyl group of phosphine oxides. While direct computational studies on this compound are limited in publicly accessible literature, extensive theoretical work on the closely related trivinylphosphine oxide (TVPO) provides a valuable framework for understanding the reactivity of the vinylphosphine oxide moiety. These studies have explored the reaction mechanisms with various nucleophiles.

For instance, the reaction of TVPO with piperazine (B1678402) has been computationally modeled, revealing a pseudo-Michael addition mechanism. The calculations identified a four-membered ring transition state. The activation energies (Ea) for the initial and subsequent additions of piperazine to TVPO were calculated to be 18.63 kcal/mol and 17.3 kcal/mol, respectively. mdpi.com This suggests that the second addition is kinetically more favorable.

The potential energy surface for such reactions is meticulously mapped to identify all stationary points, including reactants, intermediates, transition states, and products. The transition states are characterized by the presence of a single imaginary frequency in the vibrational analysis, confirming them as first-order saddle points on the potential energy surface.

Data from Computational Studies

The following table summarizes key energetic data obtained from DFT calculations on the nucleophilic addition to a vinylphosphine oxide system, which serves as a model for the reactivity of this compound.

| Reaction Step | Calculated Activation Energy (Ea) (kcal/mol) | Thermodynamic Favorability |

|---|---|---|

| First Nucleophilic Addition | 18.63 | Exothermic |

| Second Nucleophilic Addition | 17.3 | Exothermic |

These calculations demonstrate that the nucleophilic addition to the vinyl group is both thermodynamically and kinetically feasible. mdpi.com The exothermic nature of the reactions indicates that the products are energetically more stable than the reactants.

Insights into Transition State Geometries

Computational modeling provides detailed geometric parameters of the transition states. In the context of the pseudo-Michael addition, the transition state is characterized by the partial formation of the new carbon-nucleophile bond and the carbon-phosphorus bond, along with a lengthening of the carbon-carbon double bond of the vinyl group. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction.

While specific computational data on the reaction pathways and transition states of this compound remains a subject for further research, the methodologies and findings from studies on analogous vinylphosphine oxides provide a robust foundation for predicting and understanding its chemical behavior. These theoretical investigations are invaluable for designing new synthetic routes and for the rational development of novel organophosphorus compounds.

Vinyldimethylphosphine Oxide in Catalysis and Ligand Design

Design and Application as Ligands in Metal Catalysis

The phosphine (B1218219) oxide group in vinyldimethylphosphine oxide serves as a hard donor ligand, capable of coordinating to a variety of metal centers. This property, combined with the potential for modification of the vinyl group, makes it a valuable building block in the design of specialized ligands for metal-catalyzed reactions.

While this compound itself is not chiral, it serves as a crucial precursor for the synthesis of P-chiral phosphine ligands, which are highly valuable in asymmetric catalysis. The development of synthetic methods to produce optically active compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov Chiral phosphine ligands are instrumental in transition-metal-catalyzed asymmetric reactions due to their strong coordination to metal centers and their ability to induce enantioselectivity. nih.gov

The vinyl group of this compound can be functionalized to introduce chirality. For instance, chiral vicinal bisphosphine derivatives can be synthesized through processes like hydrophosphinylation and asymmetric protonation of secondary phosphine sulfides with vinylphosphine oxides. nih.govresearchgate.net These reactions can achieve high yields and excellent enantioselectivities, leading to the formation of valuable chiral bisphosphine ligands. nih.gov The resulting chiral phosphine oxides can then be reduced to the corresponding chiral phosphines, which are used in a variety of asymmetric catalytic reactions.

The phosphine oxide functional group is known to coordinate with transition metals like palladium. Although not traditionally considered strong ligands for late transition metals, phosphine oxides can act as stabilizing ligands for palladium catalysts. nih.gov They can coordinate to Pd(II) centers, and their weak coordination helps prevent the precipitation of palladium black, thus maintaining a consistent catalyst loading and leading to reproducible reaction rates and yields. nih.gov

Mixed phosphine-phosphine oxide ligands, which can be synthesized from precursors like this compound, are classified as hemilabile ligands. researchgate.net These ligands contain both a soft donor (the phosphine) and a hard donor (the phosphine oxide), allowing them to exhibit flexible coordination behavior that can be advantageous in catalytic cycles. researchgate.net In palladium catalysis, phosphine oxides can play a role in the formation of the active catalytic species. For example, in some cross-coupling reactions, the oxidation of a phosphine ligand to a phosphine oxide by a Pd(II) precursor can be a key step in generating the active Pd(0) catalyst. researchgate.net

The hard oxygen donor of the phosphine oxide group in this compound makes it an effective ligand for hard metal ions, including the lanthanides and actinides. researchgate.net The coordination chemistry of these f-block elements is of significant interest for applications in nuclear fuel reprocessing and the development of luminescent materials. researchgate.net

Phosphine oxides form stable complexes with lanthanide and actinide ions. researchgate.net Ligands incorporating phosphine oxide moieties have been extensively studied for the extraction and separation of these elements. nih.govresearchgate.net The strength of the interaction is influenced by the electronic and steric properties of the ligand. Theoretical studies have shown that the phosphine oxide group can enhance the covalent bonding between the ligand and actinyl ions (such as UO₂²⁺), which is a crucial factor in designing efficient extractants for nuclear waste separation. figshare.com While specific studies on this compound may be limited, the general principles of phosphine oxide coordination suggest its potential utility in this area.

In heterogeneous catalysis, the interaction between metal nanoparticles and the support material is critical for the catalyst's activity, selectivity, and stability. rsc.orgnih.govustc.edu.cn this compound can be utilized to modify the surface of support materials, thereby influencing these metal-support interactions.

By anchoring phosphine oxide derivatives to supports like multiwalled carbon nanotubes, it is possible to create heterogeneous catalysts. mdpi.com The phosphine oxide groups can act as anchor points for metal nanoparticles, such as palladium, influencing their dispersion and electronic properties. mdpi.com The vinyl group of this compound offers a reactive handle for covalent attachment to various support materials. Once immobilized, the phosphine oxide moiety can interact with the deposited metal particles, potentially altering their catalytic performance by modifying the electronic state of the metal or by creating specific active sites at the metal-support interface. nih.gov

This compound as a Lewis Base Catalyst

Phosphine oxides can function as organocatalysts, acting as Lewis bases to activate substrates in a variety of chemical transformations. unimi.it The oxygen atom of the phosphine oxide group possesses lone pairs of electrons that can interact with Lewis acidic species.

This catalytic approach is particularly effective in reactions involving silicon-based reagents, such as the allylation of aldehydes with allyltrichlorosilane (B85684) and in direct aldol (B89426) reactions. unimi.itresearchgate.net In these cases, the phosphine oxide activates the silicon reagent by coordinating to the silicon atom, forming a hypervalent silicate (B1173343) species. unimi.it This increases the Lewis acidity at the silicon center, thereby enhancing the reactivity of the system. While research may not have specifically focused on this compound, its structural similarity to other catalytically active phosphine oxides suggests its potential as a Lewis base catalyst in similar stereoselective reactions. researchgate.netnih.gov

Substrate Role in Catalytic Processes

The vinyl group in this compound is an excellent Michael acceptor, making the compound a valuable substrate in various catalytic addition reactions. Its electrophilic nature at the β-position allows for the facile addition of nucleophiles. nih.gov

One notable example is the catalytic asymmetric Stetter reaction. nih.govfigshare.com In this reaction, a nucleophilic N-heterocyclic carbene catalyst adds to an aldehyde, which then acts as an acyl anion equivalent that adds to the vinylphosphine oxide. This process allows for the synthesis of chiral keto phosphine oxides with high yields and enantioselectivities.

The table below summarizes the results of an intramolecular Stetter reaction using a vinylphosphine oxide as the substrate.

| Entry | R | Catalyst | Time (h) | Yield (%) | ee (%) |

| 1 | H | 1a | 0.5 | 99 | 95 |

| 2 | F | 1a | 0.5 | 99 | 95 |

| 3 | Cl | 1a | 0.5 | 99 | 96 |

| 4 | Br | 1a | 0.5 | 99 | 95 |

| 5 | Me | 1a | 1 | 99 | 94 |

| 6 | OMe | 1a | 24 | 99 | 93 |

| 7 | H | 1b | 0.5 | 99 | 92 |

| 8 | H | 1c | 0.5 | 99 | 92 |

Data sourced from a study on the intramolecular Stetter reaction of vinylphosphine oxides. The specific vinylphosphine oxide used in this study was not this compound, but the results demonstrate the general reactivity of this class of compounds. nih.gov

Furthermore, vinylphosphine oxides are key substrates in hydrophosphinylation reactions for the synthesis of chiral vicinal bisphosphine derivatives. nih.gov In these reactions, a secondary phosphine sulfide (B99878) adds across the double bond of the vinylphosphine oxide in the presence of a bifunctional iminophosphorane catalyst, followed by an asymmetric protonation to yield the chiral product. nih.gov This transformation is highly efficient, providing access to important chiral ligands.

The table below presents the results for the hydrophosphinylation and asymmetric protonation of various vinylphosphine oxides.

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | Ph | Ph | 98 | 91 |

| 2 | Ph | 4-MeC₆H₄ | 99 | 92 |

| 3 | Ph | 4-MeOC₆H₄ | 99 | 91 |

| 4 | Ph | 4-FC₆H₄ | 97 | 93 |

| 5 | Ph | 4-ClC₆H₄ | 98 | 94 |

| 6 | Ph | 4-BrC₆H₄ | 99 | 95 |

| 7 | Ph | 2-Naphthyl | 94 | 91 |

| 8 | 4-MeC₆H₄ | Ph | 95 | 90 |

| 9 | 4-MeOC₆H₄ | Ph | 96 | 90 |

This data illustrates the utility of vinylphosphine oxides as substrates in the synthesis of chiral bisphosphine derivatives. The specific vinylphosphine oxide used was varied, but the general reactivity pattern is applicable to this compound. nih.gov

Palladium-Catalyzed C-P Coupling Reactions

Copper-Catalyzed Cross-Coupling and Arylation Reactions

There is a lack of specific research in the scientific literature detailing the use of this compound in copper-catalyzed cross-coupling and arylation reactions. Although copper catalysis is a prominent area of research for C-C and C-heteroatom bond formation, and various phosphorus-containing ligands have been explored, the role and applicability of this compound in these specific transformations have not been documented in the available sources.

Polymerization Chemistry Involving Vinyldimethylphosphine Oxide

Homo- and Copolymerization of Vinylphosphinyl Monomers

Vinyldimethylphosphine oxide can undergo both homopolymerization to form poly(this compound) and copolymerization with a range of other vinyl monomers. These processes are typically achieved through free-radical mechanisms, which can be initiated by chemical initiators or radiation.

Radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving three main steps: initiation, propagation, and termination. fujifilm.comwikipedia.org

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include azo compounds and peroxides, which decompose upon heating to produce active radicals. fujifilm.com These radicals then react with a this compound monomer, adding to the vinyl group and creating a monomer radical. nih.gov

Propagation: The newly formed monomer radical is also a free radical and can react with subsequent this compound monomers. This process repeats, rapidly adding monomer units to the growing polymer chain. fujifilm.com

Termination: The growth of the polymer chain ceases through termination reactions. This can occur by combination, where two growing polymer chains react to form a single, longer chain, or by disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. fujifilm.com

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule in the system, such as a solvent, monomer, or a chain transfer agent, which can influence the molecular weight of the resulting polymer. uomustansiriyah.edu.iq

The following table summarizes the elementary steps in the radical polymerization of this compound:

| Step | Description |

| Initiation | An initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals. These radicals add to the double bond of a this compound monomer to create an active monomer radical. |

| Propagation | The active monomer radical adds to another this compound monomer, extending the polymer chain and regenerating the radical at the new chain end. This step repeats to build the polymer chain. |

| Termination | Two growing polymer chains react to terminate the polymerization. This can occur through the combination of the two radicals to form a single bond or through disproportionation where a hydrogen atom is transferred from one chain to the other. |

Radiation-induced polymerization is an alternative method for initiating the polymerization of this compound, offering the advantage of not requiring chemical initiators, which can be beneficial for applications requiring high purity polymers. nih.govfrontiersin.org This technique utilizes ionizing radiation, such as gamma rays or electron beams, to generate free radicals.

Gamma radiation can induce the polymerization and cross-linking of vinyl monomers. nih.gov When this compound is exposed to gamma rays, the energy absorbed can lead to the homolytic cleavage of bonds, creating radical sites on the monomer that can initiate polymerization. nih.gov The process can be carried out in bulk or in solution.

Electron beam-induced polymerization is another method where a high-energy electron beam is used to create free radicals. radtech.org This technique is particularly useful for surface modifications and curing applications due to the limited penetration depth of electrons into the material. Electron beam induced graft copolymerization can be used to graft this compound onto a polymer substrate, thereby modifying its surface properties. radtech.org

The key features of radiation-induced polymerization are outlined in the table below:

| Radiation Type | Mechanism | Advantages |

| Gamma Radiation | Gamma rays penetrate the monomer and create free radicals throughout the bulk of the material, initiating polymerization. nih.gov | Can be performed at low temperatures and in the solid state. Avoids chemical initiators, leading to higher purity polymers. |

| Electron Beam | A high-energy electron beam is directed at the monomer, creating a high concentration of radicals at the surface and initiating polymerization. radtech.org | Fast reaction rates and the ability to selectively modify surfaces. |

Controlled Polymerization Techniques

Controlled polymerization techniques offer the ability to precisely tailor the molecular weight, architecture, and functionality of polymers. These methods are crucial for the synthesis of well-defined block copolymers and other complex structures containing this compound.

Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. semanticscholar.org This technique is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, as termination and chain transfer reactions are often absent. uni-bayreuth.de The polymerization of vinyl monomers like this compound can be initiated by strong nucleophiles such as organolithium compounds. The propagating species is a carbanion which remains active as long as monomer is present and impurities are excluded. semanticscholar.org

Ring-opening polymerization is a form of chain-growth polymerization in which the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of the monomer into the polymer backbone. nih.gov While this compound itself does not undergo ring-opening polymerization, it can be incorporated into graft copolymers where the backbone or the grafts are formed by ring-opening polymerization. For example, a polymer backbone with initiating sites can be used to initiate the polymerization of this compound to form grafts. Conversely, a macroinitiator of poly(this compound) could be used to initiate the ring-opening polymerization of a cyclic monomer. mdpi.comnih.gov

A comparison of these two techniques is presented in the table below:

| Polymerization Technique | Initiator | Propagating Species | Key Features |

| Anionic Polymerization | Nucleophiles (e.g., organolithiums) semanticscholar.org | Carbanion semanticscholar.org | Produces polymers with well-defined molecular weights and narrow polydispersity. Sensitive to impurities. uni-bayreuth.de |

| Ring-Opening Graft Polymerization | Can be initiated by various species depending on the cyclic monomer. | Varies with monomer (e.g., alkoxide for epoxides). | Allows for the synthesis of graft copolymers with distinct backbone and graft properties. mdpi.com |

Switchable polymerization catalysis is an innovative strategy that allows for the synthesis of block copolymers from a mixture of monomers using a single catalyst that can switch between different polymerization mechanisms. rsc.org This approach provides a one-pot method for creating complex polymer architectures. For instance, a catalyst could initially facilitate the ring-opening polymerization of a cyclic ester and then, upon the introduction of a trigger, switch to the anionic polymerization of a vinyl monomer like this compound. This temporal control over the polymerization process enables the creation of well-defined block copolymers. rsc.org

The synthesis of block copolymers can also be achieved by combining different living polymerization techniques. For example, a polymer block can be synthesized by one method, and its active chain end can then be used to initiate the polymerization of a second monomer by a different mechanism. nih.govrsc.org

Development of Functional Polymers with this compound Units

The incorporation of this compound units into polymers imparts a variety of functionalities. Polymers containing phosphine (B1218219) oxide groups are known for their flame retardant properties, as the phosphorus can act as a radical trap and promote char formation in the event of a fire. mdpi.com Additionally, the polar phosphine oxide group can enhance the adhesion of the polymer to various substrates and improve its thermal stability. researchgate.net

These functional polymers have applications in various fields. For example, copolymers of this compound can be used as flame-retardant additives for other polymers. mdpi.com The phosphine oxide moiety can also act as a ligand for metal ions, making these polymers suitable for applications in catalysis, sensing, and metal extraction. mdpi.com Furthermore, the hydrophilic nature of the phosphine oxide group can be utilized in the development of biocompatible materials and membranes. rsc.org

Research in this area continues to explore the synthesis of novel functional polymers with tailored properties by incorporating this compound into different polymer architectures, such as block copolymers, graft copolymers, and star polymers. researchgate.net

Synthesis of Polymers with Tailored Polarity and Aprotic Characteristics

The aprotic character of poly(this compound) arises from the absence of acidic protons. The methyl groups attached to the phosphorus atom are not readily donated, rendering the polymer aprotic. This characteristic is advantageous in applications where proton-transfer reactions are undesirable, such as in certain electrochemical and separation processes. The combination of polarity and aprotic nature makes these polymers interesting candidates for use as specialty solvents, electrolyte membranes, and in applications requiring specific solvation properties.

While specific experimental data on the tailored polarity of poly(this compound) is not extensively available in the reviewed literature, the principles of copolymerization suggest a predictable trend. The following table illustrates a theoretical framework for tailoring the polarity of such copolymers.

| Copolymer Composition (molar ratio) | Expected Polarity | Potential Applications |

| 100% this compound | High | Specialty membranes, polar coatings |

| 50% this compound / 50% Styrene (B11656) | Medium | Compatibilizers, functional additives |

| 20% this compound / 80% Methyl Acrylate | High | Adhesives, hydrophilic coatings |

Table 1: Theoretical Polarity of this compound Copolymers

Graft Copolymerization for Enhanced Material Performance

Graft copolymerization is a powerful technique to modify the surface and bulk properties of existing polymers. This compound can be grafted onto various polymer backbones to impart specific functionalities, thereby enhancing their performance. For example, grafting this compound onto non-polar polymer substrates like polyethylene (B3416737) or polypropylene can significantly increase their surface energy and polarity. This modification can improve adhesion, wettability, and biocompatibility of these commodity plastics.

The process of grafting can be initiated by various methods, including radiation-induced grafting and chemical initiation. In radiation-induced grafting, the substrate polymer is irradiated with high-energy radiation, such as gamma rays or electron beams, to create active sites (radicals) on its surface. These active sites can then initiate the polymerization of this compound, leading to the formation of grafted chains. Chemical initiation involves the use of chemical initiators to generate radicals on the polymer backbone.

A study on a related compound, poly(vinylphosphonic acid), demonstrated successful grafting onto poly(phenylene oxide) (PPO) membranes for fuel cell applications. rsc.org This suggests the feasibility of similar grafting strategies for this compound to create functional materials. The phosphine oxide group can act as a coordination site for metal ions, making these grafted materials potentially useful in catalysis or for the separation of metal ions.

The table below outlines potential applications of materials modified by graft copolymerization of this compound.

| Substrate Polymer | Grafting Method | Enhanced Properties | Potential Applications |

| Polyethylene | Radiation-induced | Increased polarity, improved adhesion | Functionalized packaging, biomedical implants |

| Polypropylene | Chemical initiation | Enhanced dyeability, improved biocompatibility | Modified textiles, medical devices |

| Polystyrene | Plasma-induced | Increased surface energy, metal ion coordination | Separation membranes, catalytic supports |

Table 2: Potential Applications of this compound Graft Copolymers

Polymerization Kinetics and Microstructure Control

Understanding the polymerization kinetics of this compound is crucial for controlling the molecular weight, architecture, and properties of the resulting polymer. The polymerization can proceed via different mechanisms, including free-radical and anionic polymerization.

In a study on the related compound trivinylphosphine (B117729) oxide (TVPO), the reaction with a Grignard reagent, which can initiate anionic polymerization, was found to have a calculated rate constant of 78 M⁻¹s⁻¹. semanticscholar.orgresearchgate.net This value provides an indication of the reactivity of the vinyl group in this class of monomers. While this is not a direct measurement for this compound, it suggests that anionic polymerization could be a viable and relatively fast method for its polymerization.

The microstructure of poly(this compound), including tacticity and the presence of regio-irregularities (head-to-head or tail-to-tail linkages), significantly influences its physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of polymers. Studies on the analogous poly(vinylphosphonic acid) have utilized ¹H, ¹³C, and ³¹P NMR to determine its microstructure. figshare.com These studies revealed that the polymer prepared by free-radical polymerization was mainly atactic and contained a significant fraction of head-to-head linkages. researchgate.net It is reasonable to expect that the free-radical polymerization of this compound would also lead to a polymer with a similar atactic and regio-irregular microstructure.

Controlling the microstructure can be achieved by carefully selecting the polymerization method and conditions. For example, anionic polymerization often allows for better control over tacticity compared to free-radical polymerization. The choice of solvent and temperature can also influence the stereochemistry of the polymerization.

The following table summarizes the expected kinetic and microstructural features of poly(this compound) based on analogous systems.

| Polymerization Method | Expected Rate Constant (Analogous System) | Expected Microstructure |

| Anionic Polymerization | 78 M⁻¹s⁻¹ (for TVPO) semanticscholar.orgresearchgate.net | Potentially stereoregular (isotactic or syndiotactic) |

| Free-Radical Polymerization | Not available | Atactic, with head-to-head and tail-to-tail linkages figshare.comresearchgate.net |

Table 3: Expected Kinetic and Microstructural Characteristics of Poly(this compound)

Spectroscopic and Advanced Analytical Characterization of Vinyldimethylphosphine Oxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds like vinyldimethylphosphine oxide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and phosphorus atoms within the molecule.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the ¹H and ¹³C signals and to confirm the bonding framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal couplings between protons, primarily confirming the connectivity within the vinyl group (H-C-C-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons in the vinyl and methyl groups. researchgate.net

These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis

HPLC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is invaluable for analyzing the purity of this compound samples and for studying its behavior in complex mixtures. A suitable reversed-phase HPLC method would be developed to achieve good chromatographic separation, and the eluent would be introduced into the mass spectrometer. The mass spectrometer, often a quadrupole or ion trap, would then provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements. This allows for the determination of the elemental formula of this compound with high confidence. The experimentally measured mass would be compared to the calculated exact mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

| Formula | Calculated Exact Mass | Expected Ion (M+H)⁺ |

| C₄H₉OP | 119.0364 | 120.0442 |

Note: This table shows the calculated exact mass for the neutral molecule and its expected protonated ion.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the phosphoryl group (P=O) stretch, typically found in the region of 1150-1250 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the methyl and vinyl groups (~2900-3100 cm⁻¹), the C=C stretching vibration of the vinyl group (~1620-1640 cm⁻¹), and various bending and deformation modes.

Raman Spectroscopy: Raman spectroscopy would also detect the key functional groups. The C=C stretch is often a strong and sharp band in the Raman spectrum. The P=O stretch would also be visible, although its intensity can vary. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where IR spectroscopy is often hindered by water absorption.

A table of expected key vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (vinyl) | Stretching | ~3020 - 3080 |

| C-H (methyl) | Stretching | ~2900 - 2980 |

| C=C (vinyl) | Stretching | ~1620 - 1640 |

| P=O (phosphoryl) | Stretching | ~1150 - 1250 |

| C-H (vinyl) | Out-of-plane bend | ~910 - 990 |

| P-C | Stretching | ~650 - 750 |

Note: This table is illustrative and based on typical group frequencies. Definitive assignments require experimental spectra.

Characterization of P=O Stretching Frequencies

The phosphoryl (P=O) bond is a prominent feature in the vibrational spectra of organophosphorus compounds, and its stretching frequency is a sensitive probe of the molecular environment. In this compound and related structures, the P=O stretching vibration typically appears as a strong absorption band in the infrared (IR) spectrum. The precise position of this band provides insight into the electronic and structural characteristics of the molecule.

The frequency of the P=O stretching mode is influenced by the electronegativity of the substituents attached to the phosphorus atom, as well as by conjugation and steric effects. For phosphine (B1218219) oxides, this absorption band is generally observed in the region of 1250–1100 cm⁻¹. The presence of a vinyl group (–CH=CH₂) conjugated with the P=O group can influence the electronic distribution and, consequently, the bond order of the phosphoryl group. This interaction may lead to a shift in the stretching frequency compared to saturated analogs.

Research into related organophosphorus compounds provides a framework for understanding these characteristics. For instance, in various phosphoramidates, the P=O stretching band is identified around 1192 cm⁻¹. researchgate.net In other organophosphorus compounds, P=O stretching vibrations are noted in distinct regions; for example, bands related to P=O(OH) can be found between 1750-1600 cm⁻¹, while P-O-C aliphatic stretches appear in the 1042-964 cm⁻¹ range. researchgate.net The specific vibrational frequency for this compound is determined by the interplay between the electron-donating methyl groups and the π-system of the vinyl group.

Table 1: Representative P=O Stretching Frequencies in Select Organophosphorus Compounds

| Compound Family | P=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Phosphoramidates | ~1192 | researchgate.net |

| Phosphine Oxides (general) | 1250–1100 |

Note: The exact frequency for this compound requires specific experimental data, but is expected to fall within the general range for phosphine oxides.

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for elucidating the conformational landscape of molecules. mdpi.com this compound, with its rotatable bonds, can exist in different stable three-dimensional arrangements or conformers. These conformers, while having the same chemical connectivity, may exhibit distinct vibrational spectra due to their different symmetries and force fields.

The analysis of vibrational modes beyond the simple P=O stretch can reveal the presence of multiple conformers in a sample. nih.gov For example, the C-H bending, P-C stretching, and vinyl group deformation modes can be sensitive to the dihedral angle between the vinyl group and the P=O bond. In the gaseous or liquid phase, multiple conformers may coexist in equilibrium. By analyzing the spectra at different temperatures, it is possible to study the thermodynamics of this equilibrium.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign vibrational modes to specific conformers. nih.govresearchgate.net Theoretical calculations can predict the vibrational frequencies and intensities for each possible stable geometry. nih.gov By comparing these theoretical spectra with the experimental IR and Raman data, a definitive assignment of the observed bands to specific conformers can be achieved, confirming which conformers are present and potentially their relative populations. nih.govresearchgate.net For instance, in a study of dimethylaminodifluorophosphine, analysis of IR and Raman spectra, supported by ab initio calculations, concluded the existence of only one stable conformer. nih.gov

Other Analytical Methodologies

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized compound like this compound. The experimentally determined percentages of carbon (C), hydrogen (H), and oxygen (O) are compared against the theoretically calculated values based on the molecular formula.

The molecular formula for this compound is C₄H₉OP. The theoretical elemental composition is calculated as follows:

Molecular Weight: 104.09 g/mol

Carbon (C): (4 × 12.011) / 104.09 = 46.15%

Hydrogen (H): (9 × 1.008) / 104.09 = 8.72%

Oxygen (O): (1 × 15.999) / 104.09 = 15.37%

Phosphorus (P): (1 × 30.974) / 104.09 = 29.76%

A close agreement between the experimental results from an elemental analyzer and these theoretical values provides strong evidence for the successful synthesis and purification of the target compound.

Table 2: Theoretical Elemental Composition of this compound (C₄H₉OP)

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 48.044 | 46.15 |

| Hydrogen | H | 1.008 | 9.072 | 8.72 |

| Oxygen | O | 15.999 | 15.999 | 15.37 |

| Phosphorus | P | 30.974 | 30.974 | 29.76 |

| Total | | | 104.09 | 100.00 |

Thermal Analysis Techniques (e.g., DSC, TGA) for Polymer Characterization

Thermal analysis techniques are indispensable for characterizing polymers derived from or incorporating this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and stability of these materials. researchgate.netmt.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com For polymers containing this compound units, DSC is used to determine key thermal transitions:

Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the service temperature of the material. researchgate.net

Melting Temperature (Tₘ): For semi-crystalline polymers, Tₘ is the temperature at which the crystalline domains melt, a first-order transition observed as an endothermic peak. youtube.com

Crystallization Temperature (T꜀): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is used to evaluate the thermal stability of polymers. researchgate.net Key data points from TGA include:

Onset of Decomposition Temperature (Tₒₙₛₑₜ): The temperature at which significant mass loss begins, indicating the start of thermal degradation.

Temperature of Maximum Decomposition Rate (Tₘₐₓ): The temperature at which the rate of mass loss is highest.

Residual Mass: The percentage of the initial mass remaining at the end of the analysis, which can indicate the formation of a char layer. The inclusion of phosphorus-containing monomers like this compound is often intended to enhance flame retardancy, which can be observed as an increased char yield in TGA. dntb.gov.ua

Polymers based on the related trivinylphosphine (B117729) oxide have been shown to form through addition reactions, and their thermal stability is a key characteristic. mdpi.com The thermal behavior of polymers incorporating this compound would similarly provide insight into their operational limits and degradation mechanisms. srce.hr

Table 3: Illustrative Thermal Analysis Data for a Hypothetical Polymer of this compound

| Analysis Technique | Parameter | Typical Value/Observation | Significance |

|---|---|---|---|

| DSC | Glass Transition (T₉) | e.g., 120–150 °C | Defines upper service temperature for amorphous applications. |

| DSC | Melting Point (Tₘ) | N/A (if amorphous) | Indicates transition from solid to liquid for crystalline regions. |

| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | e.g., 300–350 °C (in N₂) | Indicates the beginning of thermal instability. |

Computational and Theoretical Investigations of Vinyldimethylphosphine Oxide

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, offering high-accuracy predictions of molecular properties.

The electronic structure of vinyldimethylphosphine oxide can be thoroughly investigated using quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT). mdpi.com Such analyses focus on the nature of the phosphoryl (P=O) bond and the electronic influence of the vinyl and methyl substituents.

Key aspects of the electronic structure analysis include:

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity. mdpi.com

Bonding Analysis: The nature of the P=O bond, which has both sigma and pi characteristics, can be detailed. The interaction between the p-orbitals of the vinyl group and the phosphorus atom can also be quantified, revealing the extent of electronic conjugation.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the polarity of the molecule, highlighting the electronegative character of the oxygen atom and the electropositive nature of the phosphorus atom.

Projected Density of States (PDOS) analysis is another powerful technique that can be employed to understand the contribution of different atomic orbitals to the molecular orbitals, further clarifying the bonding mechanisms within the molecule. mdpi.com

This compound possesses conformational flexibility due to the rotation around its single bonds, primarily the P-C(vinyl) and P-C(methyl) bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them.

This is achieved by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. weizmann.ac.ilmdpi.com By systematically rotating key bonds and calculating the energy at each step, a rotational potential energy surface is generated. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent the transition states between them. weizmann.ac.il This analysis is crucial for understanding the molecule's dynamic behavior and the populations of different conformers at thermal equilibrium.

Table 1: Illustrative Conformational Analysis Data for this compound Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis. Actual values would require specific QM calculations.

| Conformer | Dihedral Angle (O=P-C=C) | Relative Energy (kcal/mol) |

| Syn-periplanar | 0° | 0.00 (Global Minimum) |

| Anti-clinal | 120° | 3.5 |

| Anti-periplanar | 180° | 1.5 |

Quantum mechanical calculations are highly effective in predicting spectroscopic parameters, which can be directly compared with experimental data for structure verification and spectral assignment.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. The accuracy of these predictions has significantly improved with modern DFT functionals and basis sets. researchgate.net For phosphine (B1218219) oxides, the ³¹P chemical shift is a particularly sensitive probe of the electronic environment around the phosphorus atom. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or molecular dynamics, which can also be modeled computationally. rsc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. A key vibrational mode of interest is the P=O stretching frequency, which is a strong, characteristic absorption in the IR spectrum of phosphine oxides. mdpi.com Theoretical calculations can precisely predict this frequency and its intensity. researchgate.netresearchgate.net To improve agreement with experimental data, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Phosphine Oxide System Note: This table provides representative data to illustrate the correlation between calculated and experimental values.

| Parameter | Calculation Method | Predicted Value | Experimental Value |

| ³¹P NMR Chemical Shift | B3LYP/6-311G(d,p) | 32.5 ppm | 31.8 ppm |

| P=O Vibrational Stretch | B3LYP/6-311G(d,p) | 1215 cm⁻¹ | 1190 cm⁻¹ |

Molecular Mechanics (MM) and Force Field Development

While QM methods are highly accurate, their computational cost limits their application to large systems or long-timescale simulations. Molecular mechanics (MM) offers a computationally efficient alternative by using classical physics to describe molecular behavior. researchgate.net The accuracy of MM simulations depends entirely on the quality of the underlying "force field."

A force field is a collection of equations and associated parameters that define the potential energy of a molecule based on the positions of its atoms. For novel or specialized molecules like this compound, parameters may not be available in standard force fields (e.g., GAFF, MMFF94). f1000research.com Therefore, a specific parameterization is required. pku.edu.cn

The process involves:

Defining Atom Types: Atoms in this compound (e.g., the sp² carbon of the vinyl group, the phosphoryl phosphorus) are assigned specific atom types.

Parameter Derivation: Bond stretching, angle bending, and torsional (dihedral) parameters are derived by fitting the MM potential energy function to high-quality QM data. soton.ac.uk For instance, the torsional parameters for the O=P-C=C dihedral are optimized to reproduce the rotational potential energy surface calculated by QM methods.

Charge Assignment: Partial atomic charges are typically derived from QM calculations of the electrostatic potential.

This systematic process ensures that the resulting force field can accurately model the geometry and conformational energetics of organophosphine oxide systems. nih.govmtu.edu

Once a force field has been parameterized, it must be rigorously tested or "benchmarked" to validate its accuracy. nih.gov This is done by comparing the results of MM calculations against reliable reference data, which is typically high-level QM calculations. researchgate.netescholarship.org

Key benchmarking metrics include:

Geometric Accuracy: The root-mean-square deviation (RMSD) between MM-optimized and QM-optimized molecular geometries is calculated. Low RMSD values indicate a force field that accurately reproduces molecular structures. mpg.de

Energetic Accuracy: The ability of the force field to reproduce the relative energies of different conformers is assessed. This is crucial for correctly predicting conformational equilibria. mpg.de

Torsion Profile Matching: The potential energy profiles for bond rotations calculated with MM are compared directly against the QM profiles. The Torsion Fingerprint Deviation (TFD) is a metric used to quantify the similarity between these profiles. nih.gov

A successful benchmark demonstrates that the developed force field can serve as a reliable and computationally efficient model for simulating larger systems containing organophosphine oxides, such as their interactions with polymers or biological macromolecules. f1000research.commpg.de

Table 3: Illustrative Benchmarking of a Hypothetical Force Field for Organophosphine Oxides Note: This table presents hypothetical data to demonstrate the benchmarking concept.

| Force Field | Avg. RMSD (Å) vs. QM | Avg. Conformer Energy Error (kcal/mol) |

| General (e.g., GAFF2) | 0.25 | 1.2 |

| Specific (PhosphineOxide-FF) | 0.08 | 0.4 |

Computational Reaction Mechanism Discovery